(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid backbone, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Coupling reaction: The protected amino acid is then coupled with 6-methoxypyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of the free amino acid derivative.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methoxypyridine moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(6-methoxypyridin-3-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Lacks the methoxy group, which may alter its reactivity and biological activity.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxypyridine moiety.
Properties
IUPAC Name |
(2S)-3-(6-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-5-6-11(20-4)15-8-9/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYUBWLROZZQIE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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